N-(4-bromo-3-methylphenyl)acrylamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXQCIUZMCRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-3-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-bromo-3-methylaniline+acryloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-3-methylphenyl)acrylamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Polymerization Reactions: The acrylamide moiety can participate in polymerization reactions, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Major Products:
Substitution: N-(4-azido-3-methylphenyl)acrylamide, N-(4-thiocyanato-3-methylphenyl)acrylamide.
Oxidation: N-(4-carboxy-3-methylphenyl)acrylamide, N-(4-formyl-3-methylphenyl)acrylamide.
Polymerization: Poly(this compound).
Scientific Research Applications
N-(4-bromo-3-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)acrylamide depends on its application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization, forming long polymer chains. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Additivity () : In N-(4-bromo-3-methylphenyl)-p-toluenesulfonamide, NMR studies revealed additive electronic effects of bromine (+0.22 ppm) and methyl (-0.6 ppm) on chemical shifts. This predictability extends to acrylamides, where bromine enhances electrophilicity, and methyl moderates steric bulk.
- Comparison with Trifluoromethyl Derivatives () : N-(4-Trifluoromethylphenyl)pivalamide (similarity score 1.00) exhibits stronger electron-withdrawing effects than bromine, altering reactivity and binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification methods for synthesizing N-(4-bromo-3-methylphenyl)acrylamide?
- Methodology : Synthesis typically involves coupling α-bromoacrylic acid with 4-bromo-3-methylaniline using coupling agents like EDCI in DMF under ice-cooled conditions. Post-reaction, purification is achieved via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) and recrystallization. Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis and elemental composition .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., bromine and methyl groups on the phenyl ring).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M]+ = 256.1 Da) and isotopic patterns (e.g., bromine’s doublet peak).
- IR Spectroscopy : Detects acrylamide’s carbonyl stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What solubility and stability data are critical for handling this compound in laboratory settings?
- Key Data : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and insoluble in water. Stability tests under varying pH and temperature conditions are essential for storage recommendations (e.g., −20°C under inert atmosphere) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational reactivity descriptors and experimental biological activity data?
- Case Study : For N-(4-nitrophenyl)acrylamide, computed global reactivity descriptors (e.g., electrophilicity index) predicted low toxicity, but experimental IC50 values in HeLa cells (1 mM) indicated moderate cytotoxicity. Resolution involves validating computational models with in vitro assays and adjusting for solvent effects or cellular uptake variability .
Q. What strategies enhance the binding specificity of this compound derivatives to biological targets?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to improve electrophilicity.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to optimize steric and electronic complementarity.
- SAR Analysis : Compare derivatives like 4k-4n () to identify critical substituents for activity .
Q. How does the bromine substituent influence polymerization efficiency in material science applications?
- Experimental Design : Compare polymerization kinetics of this compound with non-halogenated analogs using radical initiators (e.g., AIBN). Monitor via GPC for molecular weight distribution and DSC for thermal stability. Bromine’s electron-withdrawing effect may reduce chain propagation rates but enhance crosslinking .
Q. What analytical approaches are recommended for interpreting contradictory cytotoxicity data across cell lines?
- Approach :
- Dose-Response Curves : Use multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
- Mechanistic Studies : Employ flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate modes of action.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-benzhydryl analogs) to identify confounding factors like metabolic degradation .
Key Considerations for Experimental Design
- Contradiction Management : When solubility limits bioassays, consider prodrug strategies or nanoparticle encapsulation .
- Stereochemical Purity : Use chiral HPLC to resolve E/Z isomers, which may exhibit divergent biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
